molecular formula C13H19Br B13866003 1-Bromo-2-phenylheptane

1-Bromo-2-phenylheptane

Cat. No.: B13866003
M. Wt: 255.19 g/mol
InChI Key: PJBXTWDRVTXNKW-UHFFFAOYSA-N
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Description

1-Bromo-2-phenylheptane is an organic compound that belongs to the class of alkyl halides It consists of a heptane chain with a bromine atom attached to the first carbon and a phenyl group attached to the second carbon

Preparation Methods

1-Bromo-2-phenylheptane can be synthesized through several methods:

  • Free Radical Halogenation: : This method involves the substitution of a hydrogen atom on the heptane chain with a bromine atom. The reaction typically requires the presence of light to initiate the formation of free radicals. For example: [ \text{C}7\text{H}{15}\text{Br} + \text{Br}_2 \xrightarrow{\text{light}} \text{C}7\text{H}{14}\text{Br}_2 + \text{HBr} ]

  • Allylic Bromination: : This method uses N-bromosuccinimide (NBS) in the presence of light to achieve bromination at the allylic position. This reaction is favored due to the resonance stabilization of the allylic radical .

Chemical Reactions Analysis

1-Bromo-2-phenylheptane undergoes various types of chemical reactions:

  • Nucleophilic Substitution: : This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN). The major products formed depend on the nucleophile used.

  • Elimination Reactions: : Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-phenyl-1-heptene.

  • Oxidation and Reduction: : While less common, this compound can also participate in oxidation and reduction reactions under specific conditions .

Scientific Research Applications

1-Bromo-2-phenylheptane has several applications in scientific research:

  • Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon bonds and introducing functional groups.

  • Pharmaceutical Research: : This compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Material Science: : It is used in the preparation of polymers and other materials with specific properties .

Mechanism of Action

The mechanism by which 1-Bromo-2-phenylheptane exerts its effects is primarily through its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The phenyl group can also participate in resonance stabilization, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Bromo-2-phenylheptane can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H19Br

Molecular Weight

255.19 g/mol

IUPAC Name

1-bromoheptan-2-ylbenzene

InChI

InChI=1S/C13H19Br/c1-2-3-5-10-13(11-14)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3

InChI Key

PJBXTWDRVTXNKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CBr)C1=CC=CC=C1

Origin of Product

United States

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